molecular formula C29H26N2 B3824722 2-(1H-indol-3-yl)-N-tritylethanamine

2-(1H-indol-3-yl)-N-tritylethanamine

Cat. No.: B3824722
M. Wt: 402.5 g/mol
InChI Key: MXECCMWWXQDAGI-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-tritylethanamine (CAS: R646199-1EA) is a synthetic indole derivative featuring a trityl (triphenylmethyl) group attached to the ethanamine side chain. The compound’s structure comprises an indole core linked to a substituted amine, with the bulky trityl group conferring unique steric and electronic properties. This substitution pattern distinguishes it from simpler tryptamine derivatives and may influence its pharmacokinetic and pharmacodynamic profiles, including metabolic stability and receptor binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-tritylethanamine typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethanamine Chain: The ethanamine chain can be introduced via a nucleophilic substitution reaction, where an appropriate halide (e.g., bromoethane) reacts with the indole derivative.

    Introduction of the Trityl Group: The trityl group can be attached to the nitrogen atom of the ethanamine chain through a reaction with trityl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-tritylethanamine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the indole family, characterized by a fused benzene and pyrrole ring structure. Its molecular formula is C29H26N2C_{29}H_{26}N_2 with a molecular weight of approximately 402.54 g/mol. The compound can be synthesized through various methodologies, including:

  • Condensation Reactions : Utilizing indole derivatives as starting materials.
  • Functionalization Techniques : Modifying the nitrogen atom to introduce the trityl group.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of synthesized compounds.

Antidepressant and Sedative Effects

Recent studies have indicated that derivatives of 2-(1H-indol-3-yl)-N-tritylethanamine exhibit significant antidepressant-like and sedative activities. For instance, research conducted on related compounds demonstrated their efficacy in reducing immobility in forced swim tests (FST), a common model for assessing antidepressant effects. Notably, compounds derived from this scaffold showed high affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A .

Key Findings:

  • Compounds like 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine displayed potent antidepressant-like action.
  • The effects were dose-dependent, with significant reductions in immobility times at specific doses (e.g., 10 mg/kg and 20 mg/kg) while also affecting locomotor activity .
CompoundDose (mg/kg)Immobility (sec)Locomotor Activity
Vehicle-121 ± 7.31618 ± 142
Compound A2080 ± 7.13564 ± 503
Compound B1091 ± 101898 ± 132

Antimicrobial Properties

Indole derivatives, including those related to this compound, have shown promise as antimicrobial agents. Research indicates that certain derivatives can restore the antibacterial activity of ciprofloxacin against resistant strains of Staphylococcus aureus by inhibiting the NorA efflux pump. This suggests potential applications in combating antibiotic resistance .

Structure-Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) studies have been critical in understanding how modifications to the indole structure influence biological activity. These studies help identify which structural features enhance receptor binding affinity and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-tritylethanamine involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and proteins, influencing cellular processes. The trityl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Indole Ethylamines

2-(1H-Indol-3-yl)-N,N-dimethylethanamine (2a)

  • Structure : Dimethylamine substitution on the ethylamine side chain.
  • Activity: Exhibits nanomolar affinity for serotonin receptors (5-HT1A and 5-HT7) and significant antidepressant-like effects in vivo .
  • Key Difference : The smaller dimethyl group allows enhanced receptor interaction compared to the bulky trityl group, which may sterically hinder binding.

2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine (2d)

  • Structure : Bromine substitution at the 5-position of the indole ring.
  • Activity : Demonstrates potent sedative and antidepressant activity, with halogenation enhancing electrostatic interactions and receptor affinity (5-HT1A: IC₅₀ = 12 nM) .
  • Comparison: The halogenated indole core in 2d improves target engagement compared to the non-halogenated trityl derivative.

Amide-Linked Derivatives

N-[2-(1H-Indol-3-yl)ethyl]hexanamide

  • Structure : Hexanamide group linked to the ethylamine side chain.
  • Key Difference : The amide linkage and aliphatic chain enable distinct molecular interactions (e.g., hydrogen bonding) compared to the trityl group’s aromatic bulk.

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

  • Structure : Combines tryptamine with a naproxen-like moiety.
  • Activity : Targets anti-inflammatory pathways via cyclooxygenase inhibition, leveraging the naphthalene group for hydrophobic interactions .
  • Comparison : The naproxen moiety introduces anti-inflammatory functionality absent in the trityl derivative.

Halogenated and Aromatic Derivatives

2-(5-Chloro-1H-indol-3-yl)-N,N-dimethylethanamine (2c)

  • Structure : Chlorine substitution at the indole 5-position.
  • Activity : Shows sedative effects and high 5-HT7 receptor affinity (IC₅₀ = 18 nM) .

N-Benzylidene-2-(1H-indol-3-yl)ethylamine

  • Structure : Benzylidene Schiff base derivative.
  • Key Difference : The benzylidene group introduces planar aromaticity, contrasting with the trityl group’s three-dimensional bulk.

Simplified Tryptamine Derivatives

N-[2-(1H-Indol-3-yl)ethyl]acetamide

  • Structure : Acetamide substitution on the ethylamine chain.
  • Activity: Identified as a metabolite via GC-MS, suggesting roles in endogenous signaling .
  • Comparison : The acetamide group’s simplicity may improve bioavailability but lacks the steric protection of the trityl group.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent(s) Key Activity Receptor Affinity/IC₅₀ Reference
2-(1H-Indol-3-yl)-N-tritylethanamine Trityl (triphenylmethyl) Understudied; potential stability N/A
2d (5-Br derivative) Bromine at C5, dimethylamine Antidepressant, sedative 5-HT1A: 12 nM
N-[2-(Indol-3-yl)ethyl]hexanamide Hexanamide Antiplasmodial Melatonin pathway modulation
2c (5-Cl derivative) Chlorine at C5, dimethylamine Sedative 5-HT7: 18 nM
N-Benzylidene derivative Benzylidene Schiff base Synthetic intermediate N/A

Table 2: Physicochemical Properties

Compound LogP (Predicted) Molecular Weight Key Feature
This compound 6.8 463.6 High steric bulk
2d (5-Br derivative) 3.2 297.2 Halogen-enhanced polarity
N-[2-(Indol-3-yl)ethyl]hexanamide 3.5 272.4 Aliphatic hydrophobicity
2c (5-Cl derivative) 2.9 252.8 Moderate lipophilicity

Research Findings and Implications

  • Steric Effects : The trityl group in this compound likely reduces receptor binding due to steric hindrance but may enhance metabolic stability by shielding reactive sites .
  • Halogenation : Bromine or chlorine at the indole 5-position (e.g., 2c, 2d) significantly boosts serotonin receptor affinity, suggesting that electronic effects outweigh steric limitations .
  • Amide vs. Amine : Amide-linked derivatives (e.g., hexanamide, naproxen hybrids) exhibit divergent biological roles (antiplasmodial, anti-inflammatory) compared to amine-based compounds .

Biological Activity

2-(1H-indol-3-yl)-N-tritylethanamine is a compound derived from the indole framework, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties. The indole structure has been associated with various pharmacological effects, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features an indole moiety attached to a trityl group via an ethylamine linker. This unique configuration is believed to enhance its interaction with biological targets, contributing to its pharmacological profile.

Antibacterial Activity

Research indicates that derivatives of indole compounds exhibit significant antibacterial properties. For example, studies have shown that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for effective antibacterial action has been reported as low as 0.5 μg/mL for certain derivatives, showcasing their potential as therapeutic agents against resistant strains .

Table 1: Antibacterial Activity of Indole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureus (MRSA)0.5
Tris(1H-indol-3-yl)methyliumEscherichia coli8
Tris(1H-indol-3-yl)methyliumKlebsiella pneumoniae2

Anticancer Activity

Indole derivatives have shown promise in anticancer research. Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies utilizing the MTT assay revealed that certain indole derivatives exhibit significant anti-proliferative effects against human cancer cell lines such as A549 and HT-1080 .

Table 2: Cytotoxic Effects of Indole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundA54915
Methyl 5-(1H-indol-3-ylselanyl)HT-108012
Novel N-substituted indolesSGC-790110

Anti-inflammatory Activity

Indole compounds have also been investigated for their anti-inflammatory properties. For instance, studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α in LPS-stimulated macrophages. This suggests a potential role for these compounds in managing inflammatory conditions .

Table 3: Anti-inflammatory Effects of Indole Derivatives

CompoundInflammatory MarkerEffect
Indole glucosinolatesTNF-αInhibition
Novel indole derivativesIL-6Decrease

Case Studies

Several case studies highlight the biological activity of indole derivatives:

  • Study on Antibacterial Properties : A study investigated the antibacterial efficacy of various indole derivatives against clinical isolates of MRSA, demonstrating that some compounds exhibited superior activity compared to traditional antibiotics like levofloxacin .
  • Anticancer Research : Another research effort focused on synthesizing new indole-based analogs and evaluating their cytotoxicity against multiple cancer cell lines. The findings indicated that specific modifications to the indole structure could enhance anticancer potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(1H-indol-3-yl)-N-tritylethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential alkylation and trityl-protection steps. For example:

Indole alkylation : React 1H-indole with ethylenediamine derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to form the ethanamine backbone .

Trityl protection : Introduce the trityl group (C(C₆H₅)₃) via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to minimize side reactions .

  • Key Optimization : Temperature (60–80°C) and solvent choice (e.g., dichloromethane for tritylation) critically impact purity (>90% via HPLC) and yield (60–75%) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the indole proton environment (δ 7.0–7.5 ppm) and trityl group aromatic signals (δ 6.8–7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ at m/z 463.2 (C₃₁H₂₇N₂⁺) .
  • Infrared Spectroscopy (IR) : Detects N-H stretches (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors 5-HT₂A) to assess affinity (Ki < 1 µM suggests high potential) .
  • Solubility : Use HPLC to measure logP (predicted ~4.2) and optimize formulations with co-solvents (e.g., DMSO:PBS mixtures) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in trityl group incorporation?

  • Methodological Answer :

  • Steric Hindrance Mitigation : Use bulky trityl chloride derivatives (e.g., 4-methoxytrityl) to reduce byproducts .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track trityl group attachment in real time .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell passage numbers .
  • Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains variability (e.g., CYP3A4-mediated degradation) .
  • Structural Confirmation : Re-analyze batch purity via LC-MS to rule out impurities (>98% purity required for reliable IC₅₀) .

Q. What strategies enable selective functionalization of the indole ring without disrupting the trityl group?

  • Methodological Answer :

  • Electrophilic Substitution : Use mild iodination (N-iodosuccinimide in AcOH) at the indole C5 position, leveraging the trityl group’s electron-withdrawing effect .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd(OAc)₂ catalysis, ensuring pH control (pH 7–8) to preserve the trityl bond .

Q. What mechanistic insights exist for its interaction with neurological targets (e.g., serotonin transporters)?

  • Methodological Answer :

  • Molecular Docking : Simulations (AutoDock Vina) predict binding to SERT’s transmembrane domain (ΔG ≈ -9.5 kcal/mol) via π-π stacking with indole and hydrophobic trityl interactions .
  • Patch-Clamp Electrophysiology : Measure serotonin reuptake inhibition in transfected HEK293 cells to confirm functional activity .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-tritylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2/c1-4-12-24(13-5-1)29(25-14-6-2-7-15-25,26-16-8-3-9-17-26)31-21-20-23-22-30-28-19-11-10-18-27(23)28/h1-19,22,30-31H,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXECCMWWXQDAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.0 g of tryptamine (12.5 mmol) were dissolved in DCM (50 mL) and treated in one portion with triethylamine (1.74 mL. 12.5 mmol, 1 eq) and trityl chloride (3.44 g, 12.3 mmol). The resulting solution was stirred for 24 h at room temperature while protected from light. Volatiles were evaporated and the residue treated with aqueous HCl (1 N). The solid formed was filtered and washed with small portions of ether then dissolved in aqueous sodium hydrogen-carbonate and extracted into DCM. The organic layer was dried and evaporated to give 4.48 g (89% ) of 3-(N-trityl-(2-aminoethyl))-indole, which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step Two
Quantity
3.44 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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